molecular formula C25H26FNO4S B281088 N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

Numéro de catalogue B281088
Poids moléculaire: 455.5 g/mol
Clé InChI: OTKPLFOVELDGIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide, commonly known as TAK-659, is a small molecule kinase inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.

Mécanisme D'action

TAK-659 works by inhibiting the activity of various kinases that are involved in the regulation of cell growth and survival. It specifically targets Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the biochemical and physiological processes that are involved in the development and progression of cancer and autoimmune diseases. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make TAK-659 a promising candidate for the treatment of various types of cancer and autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its ability to selectively target specific kinases that are involved in the regulation of cell growth and survival. This makes it a valuable tool for studying the role of these kinases in various disease processes. However, TAK-659 also has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, the pharmacokinetic and pharmacodynamic properties of TAK-659 are not well understood, which can make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for the development and study of TAK-659. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another direction is the exploration of new therapeutic applications for TAK-659, such as the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of TAK-659, which could help to optimize dosing regimens and improve clinical outcomes.

Méthodes De Synthèse

TAK-659 is a complex molecule that requires a multi-step synthesis process. The synthesis of TAK-659 involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-6,7,8,9-tetrahydrodibenzo[b,d]furan-3-carboxylic acid, followed by the coupling of the resulting intermediate with cyclohexylamine. The final product is obtained after purification and characterization using various analytical techniques.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic benefits in the treatment of cancer and autoimmune diseases. It has been shown to inhibit various kinases that are involved in the regulation of cell growth and survival, including BTK, AKT, and FLT3. This makes TAK-659 a promising candidate for the treatment of hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Propriétés

Formule moléculaire

C25H26FNO4S

Poids moléculaire

455.5 g/mol

Nom IUPAC

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C25H26FNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h10-17H,1-9H2

Clé InChI

OTKPLFOVELDGIU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

SMILES canonique

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.